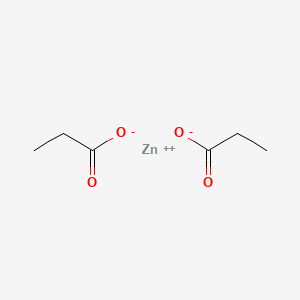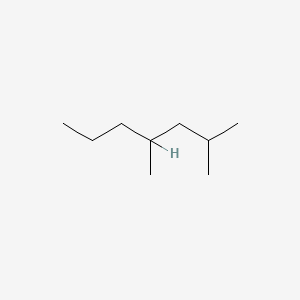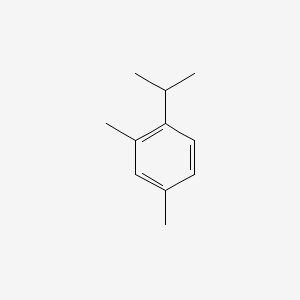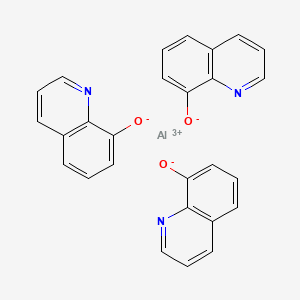
Aluminium tri(quinolin-8-olate)
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: Aluminium tri(quinolin-8-olate) can be synthesized through the reaction of aluminium chloride with 8-hydroxyquinoline in the presence of a base such as sodium acetate . The reaction typically involves dissolving 8-hydroxyquinoline in glacial acetic acid, followed by the addition of aluminium chloride and sodium acetate. The mixture is then extracted with chloroform to isolate the product .
Industrial Production Methods: Industrial production of aluminium tri(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Aluminium tri(quinolin-8-olate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminium, while substitution reactions can produce a variety of aluminium complexes with different ligands .
科学研究应用
Aluminium tri(quinolin-8-olate) has a wide range of applications in scientific research:
作用机制
The mechanism by which aluminium tri(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and form stable complexes . The compound’s electronic properties are influenced by the nature of the quinolin-8-olate ligands and their interaction with the aluminium center . This interaction affects the compound’s fluorescence and electron transport properties, making it highly effective in OLED applications .
相似化合物的比较
Tris(8-hydroxyquinolinato)gallium: Similar in structure but with gallium instead of aluminium.
Tris(8-hydroxyquinolinato)indium: Another similar compound with indium replacing aluminium.
Uniqueness: Aluminium tri(quinolin-8-olate) is unique due to its optimal balance of stability, electron transport, and emitting properties, which make it particularly suitable for use in OLEDs . Its relatively low cost and ease of synthesis further enhance its appeal compared to similar compounds .
属性
CAS 编号 |
24731-66-6 |
|---|---|
分子式 |
C9H7AlNO |
分子量 |
172.14 g/mol |
IUPAC 名称 |
aluminum;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI 键 |
XAIDAKZDWHHFGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3] |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Al] |
| 24731-66-6 | |
同义词 |
tris-(8-hydroxyquinoline)aluminum |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


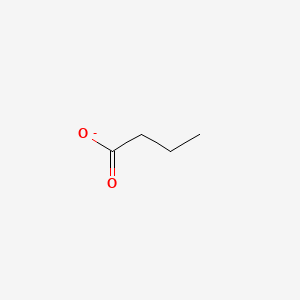

![Lyso GlcCer-[13C6]](/img/structure/B1204441.png)




